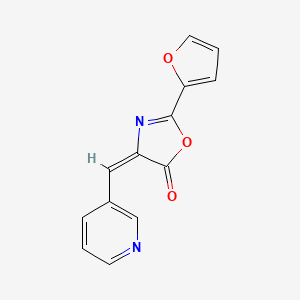
2-(2-furyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one, commonly known as Furoxan, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. Furoxan has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用機序
Furoxan acts as a NO donor by releasing NO upon activation. The mechanism of NO release involves the cleavage of the N-O bond in the Furoxan molecule. The released NO then interacts with various cellular targets, including enzymes, receptors, and ion channels, leading to a range of biological effects.
Biochemical and Physiological Effects:
Furoxan-based compounds have been shown to exhibit a wide range of biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, inhibition of smooth muscle contraction, and modulation of neurotransmission. Furoxan has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the major advantages of using Furoxan-based compounds in lab experiments is their ability to release NO in a controlled manner. This allows researchers to study the effects of NO on various cellular targets and physiological processes. However, Furoxan-based compounds also have certain limitations, including their instability in aqueous solutions and their potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the research on Furoxan-based compounds. These include the development of more stable and selective NO donors, the investigation of their potential applications in agriculture and material science, and the exploration of their therapeutic potential for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
In conclusion, Furoxan is a unique compound that has gained significant attention in the scientific community due to its ability to release NO upon activation. Furoxan-based compounds have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and material science. Future research on Furoxan-based compounds holds great promise for the development of novel therapeutic agents and the advancement of our understanding of the role of NO in various physiological processes.
合成法
Furoxan can be synthesized through the reaction between furyl isocyanate and pyridine-3-carboxaldehyde, followed by cyclization with hydroxylamine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine, at a moderate temperature.
科学的研究の応用
Furoxan has been widely used as a research tool in the field of medicinal chemistry due to its ability to release nitric oxide (NO) upon activation. NO is a potent signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Furoxan-based compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
特性
IUPAC Name |
(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-13-10(7-9-3-1-5-14-8-9)15-12(18-13)11-4-2-6-17-11/h1-8H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHNSKNEOCMIJE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(furan-2-yl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

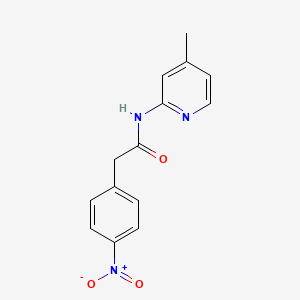
![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)

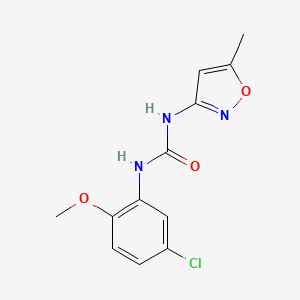
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
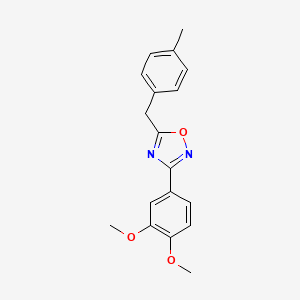
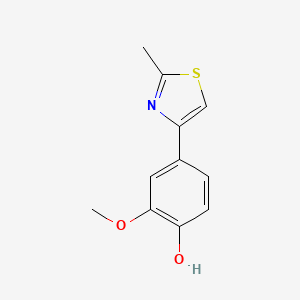
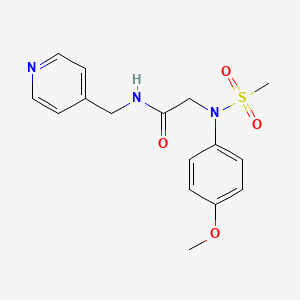
![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)
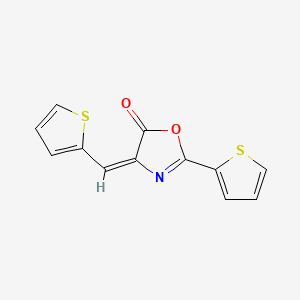

![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
